(E)-4-((4-methoxybenzyl)oxy)but-2-enal

Catalog No.
S12280716
CAS No.
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-((4-methoxybenzyl)oxy)but-2-enal

Product Name

(E)-4-((4-methoxybenzyl)oxy)but-2-enal

IUPAC Name

(E)-4-[(4-methoxyphenyl)methoxy]but-2-enal

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h2-8H,9-10H2,1H3/b3-2+

InChI Key

NHZXOOIMRFBSJS-NSCUHMNNSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCC=CC=O

Isomeric SMILES

COC1=CC=C(C=C1)COC/C=C/C=O

(E)-4-((4-methoxybenzyl)oxy)but-2-enal is an organic compound characterized by its unique structure, which includes a butenal moiety with a methoxybenzyl ether substituent. This compound features a double bond between the second and third carbon atoms of the butenal chain, contributing to its reactivity and potential biological activity. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets.

Typical of aldehydes and alkenes, including:

  • Nucleophilic addition: The aldehyde functional group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic addition: The double bond in the butenal can participate in electrophilic addition reactions, which may include halogenation or hydration.
  • Condensation reactions: Under acidic or basic conditions, (E)-4-((4-methoxybenzyl)oxy)but-2-enal can condense with other carbonyl compounds, potentially forming larger carbon frameworks.

Research indicates that compounds similar to (E)-4-((4-methoxybenzyl)oxy)but-2-enal exhibit various biological activities. These may include:

  • Anticancer properties: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial effects: The methoxybenzyl group may enhance the compound's ability to disrupt microbial membranes.
  • Anti-inflammatory activity: Compounds with similar structures have been studied for their ability to modulate inflammatory pathways.

Several synthesis methods for (E)-4-((4-methoxybenzyl)oxy)but-2-enal have been explored:

  • Allylation of Aldehydes: The compound can be synthesized via allylation reactions involving (E)-but-2-enal and 4-methoxybenzyl alcohol under basic conditions.
  • Functionalized Stannanes: As noted in synthetic studies, tin(IV) bromide-mediated reactions can facilitate the formation of this compound through coupling reactions with functionalized stannanes .
  • Asymmetric Synthesis: Enantioselective methods may be employed to produce specific stereoisomers of the compound, enhancing its biological efficacy.

(E)-4-((4-methoxybenzyl)oxy)but-2-enal has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed for developing new agrochemicals.
  • Flavor and Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and flavorings.

Interaction studies involving (E)-4-((4-methoxybenzyl)oxy)but-2-enal have revealed insights into its mechanism of action:

  • Protein Binding: Investigations into how this compound interacts with specific proteins can elucidate its biological effects.
  • Cellular Uptake: Studies on cellular uptake mechanisms help understand how effectively the compound enters cells and exerts its effects.
  • Receptor Interactions: Research into receptor binding affinities can provide information on potential therapeutic targets.

Several compounds share structural similarities with (E)-4-((4-methoxybenzyl)oxy)but-2-enal. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-MethoxybenzaldehydeAromatic aldehydeSimpler structure, primarily used in synthesis
4-MethoxycinnamaldehydeCinnamaldehyde derivativeExhibits strong anti-inflammatory properties
3-(4-Methoxyphenyl)-prop-2-enalPropanal derivativePotentially higher reactivity due to propene moiety
1-(4-Methoxyphenyl)butan-1-oneKetone derivativeDifferent functional group leading to varied reactivity

These compounds highlight the uniqueness of (E)-4-((4-methoxybenzyl)oxy)but-2-enal due to its specific arrangement of functional groups that may influence both its chemical behavior and biological activity.

Manganese(IV) oxide (MnO₂) is a cornerstone reagent for oxidizing allylic alcohols to α,β-unsaturated aldehydes. The reaction proceeds via a radical intermediate mechanism, where the hydroxyl group of (E)-4-((4-methoxybenzyl)oxy)but-2-en-1-ol adsorbs onto the MnO₂ surface, forming a coordination complex. Electron transfer from the alcohol to Mn(IV) generates a resonance-stabilized allylic radical, followed by further reduction of Mn(III) to Mn(II) and subsequent desorption of the aldehyde product.

The selectivity of MnO₂ for allylic alcohols stems from the stability of the intermediate radical, which is enhanced by conjugation with the α,β-unsaturated system. This selectivity ensures that non-allylic alcohols remain unaffected, making MnO₂ ideal for synthesizing (E)-4-((4-methoxybenzyl)oxy)but-2-enal without over-oxidation. Activated MnO₂, prepared by precipitating MnSO₄ and KMnO₄ under alkaline conditions and drying at 100–200°C, is critical for optimal reactivity.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

206.094294304 g/mol

Monoisotopic Mass

206.094294304 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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